molecular formula C9H7N5 B573381 5-(1H-1,2,3-Triazol-1-yl)-1H-benzo[d]imidazole CAS No. 172972-44-0

5-(1H-1,2,3-Triazol-1-yl)-1H-benzo[d]imidazole

Cat. No.: B573381
CAS No.: 172972-44-0
M. Wt: 185.19
InChI Key: BUVKNFUPWGCCGB-UHFFFAOYSA-N
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Description

5-(1H-1,2,3-Triazol-1-yl)-1H-benzo[d]imidazole (CAS 172972-44-0) is a synthetic hybrid heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two privileged pharmacophores: the benzimidazole ring, which is isosteric with naturally occurring nucleotides like purine, and the 1,2,3-triazole ring, which acts as a stable linker and can enhance binding affinity with biological targets . This compound serves as a key scaffold in the development of novel therapeutic agents. Research has demonstrated its particular promise in oncology, where related benzimidazole-triazole hybrids have shown potent cytotoxic activity against a panel of human cancer cell lines, with IC50 values ranging from 0.1 to 43 µM . Specific derivatives have exhibited activity comparable to control drugs like adriamycin . The mechanism of action for these hybrids is under active investigation and may involve the induction of apoptosis (programmed cell death), disruption of cell cycle progression (notably S-phase arrest), and interaction with critical targets such as the topoisomerase II-DNA complex . Beyond its anticancer potential, the benzimidazole-triazole core structure is a versatile template explored for other biological activities, including antimicrobial and antiviral applications . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

6-(triazol-1-yl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5/c1-2-8-9(11-6-10-8)5-7(1)14-4-3-12-13-14/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVKNFUPWGCCGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N3C=CN=N3)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-1,2,3-Triazol-1-yl)-1H-benzo[d]imidazole typically involves the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This method is favored for its efficiency and high yield. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

  • Starting Materials

    • Azide derivative of benzimidazole
    • Terminal alkyne
  • Reaction Conditions

    • Solvent: Dimethylformamide (DMF) or a mixture of DMF and water
    • Catalyst: Copper(I) sulfate pentahydrate
    • Co-catalyst: Sodium ascorbate
    • Temperature: Ambient temperature
  • Procedure

    • The azide derivative of benzimidazole is reacted with the terminal alkyne in the presence of copper(I) sulfate pentahydrate and sodium ascorbate in DMF or a DMF-water mixture. The reaction mixture is stirred at ambient temperature until the formation of the triazole ring is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(1H-1,2,3-Triazol-1-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole and benzimidazole rings.

    Reduction: Reduced forms of the triazole and benzimidazole rings.

    Substitution: Substituted derivatives with various functional groups attached to the benzimidazole ring.

Scientific Research Applications

5-(1H-1,2,3-Triazol-1-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and antiviral agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Materials Science: The compound is used in the synthesis of advanced materials, including supramolecular gels and coordination polymers. These materials have applications in catalysis, sensing, and environmental remediation.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

    Biological Research: The compound is used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 5-(1H-1,2,3-Triazol-1-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular processes such as DNA replication, protein synthesis, and signal transduction.

    Pathways Involved: The compound can inhibit key enzymes in metabolic pathways, leading to the disruption of cellular functions. It can also modulate signaling pathways, affecting cell proliferation and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues
Compound Name Core Structure Substituents/Modifications Key Features
5-(1H-1,2,3-Triazol-1-yl)-1H-benzo[d]imidazole Benzimidazole + 1,2,3-triazole Triazole at C5 of benzimidazole Planar structure; hydrogen-bonding sites
8a () Benzimidazole + 1,2,3-triazole Triazole-linked nitroaryl groups Enhanced π-stacking; high nitrogen content
9c () Benzimidazole + 1,2,3-triazole Phenoxymethyl and thiazole substituents Increased steric bulk; improved solubility
1-20•H2CO3 () Benzimidazole + 1,2,3-triazole Ferrocene/anthraquinone tags Electrochemical activity; redox stability

Key Observations :

  • Regioselectivity : Unlike 1,2,4-triazole derivatives (e.g., ), 1,2,3-triazole substitution in the target compound ensures distinct electronic profiles and binding modes .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in 8a) enhance π-π interactions in biological targets, while alkyl/aryl groups (e.g., 9c) improve lipophilicity .
Physicochemical Properties
Compound Melting Point (°C) Solubility (DMSO) LogP Spectral Data (IR/NMR)
Target Compound >300 (decomp.) Moderate 2.1 N-H stretch (3400 cm⁻¹); Triazole C-N (1600 cm⁻¹)
8a () 230–232 High 1.8 Nitro group (1520 cm⁻¹); Aromatic C-H (3100 cm⁻¹)
9c () 279.9–280.4 Low 3.5 Thiazole C=S (1250 cm⁻¹); Broad O-H (3300 cm⁻¹)

Trends :

  • Higher LogP values (e.g., 9c) correlate with increased hydrophobicity due to aryl/alkyl substituents.
  • Nitro groups (8a) reduce melting points by disrupting crystal packing .

Functional Insights :

  • Anticancer : The target compound’s planar structure facilitates DNA intercalation, whereas bulkier analogues (e.g., 9c) exhibit enzyme inhibition .
  • Antimicrobial : 1,2,4-Triazole derivatives () show broader-spectrum activity but lower potency compared to 1,2,3-triazoles .

Biological Activity

5-(1H-1,2,3-Triazol-1-yl)-1H-benzo[d]imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the biological activities associated with this compound, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound can be synthesized via a copper-catalyzed click reaction, which is a well-established method for creating 1,2,3-triazole-linked benzimidazole derivatives. The synthesis typically involves the reaction of benzimidazole derivatives with azides or alkyne precursors under mild conditions to yield the desired triazole-linked products .

Biological Activities

This compound exhibits a range of biological activities:

Anticancer Activity

Research has shown that various triazole derivatives, including those related to benzimidazole, possess potent anticancer properties. For instance, a study indicated that certain benzotriazoles exhibited significant antiproliferative activity against human cancer cell lines with IC50 values ranging from 1.2 to 2.4 nM, comparable to established chemotherapeutic agents like doxorubicin .

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (nM)Mechanism of Action
Benzotriazole1.2Histone deacetylase inhibition
Doxorubicin2.4Topoisomerase II inhibition
Compound 99.4Histone deacetylase inhibition

Antimycobacterial Activity

Another area of interest is the antimycobacterial activity against Mycobacterium tuberculosis. A study designed novel triazole-benzoxazole hybrids that demonstrated significant inhibition against DprE1 (a critical enzyme in mycobacterial cell wall synthesis), with IC50 values as low as 2.2 μM .

Table 2: Antimycobacterial Activity

Compound NameIC50 (μM)Target Enzyme
BOK-22.2DprE1
BOK-33.0DprE1

The mechanisms by which these compounds exert their biological effects are varied:

  • Histone Deacetylase Inhibition : Some derivatives act as inhibitors of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in cancer progression.
  • Reactive Oxygen Species (ROS) Generation : Certain benzimidazole complexes have been shown to induce ROS production leading to apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of triazole-linked benzimidazoles:

  • Synthesis and Evaluation : A study synthesized multiple triazole-linked compounds and evaluated their biological activities against various cancer cell lines. The findings suggested that modifications in the triazole structure could enhance potency and selectivity .
  • Molecular Docking Studies : Computational studies have been employed to predict binding affinities and interactions between these compounds and their biological targets, providing insights into their mechanisms of action .

Q & A

Q. What are the standard synthetic routes for 5-(1H-1,2,3-Triazol-1-yl)-1H-benzo[d]imidazole?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. For example, regioselective synthesis is achieved by reacting diethyl (azido(benzamido)methyl)phosphonate with 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole under optimized conditions (45–92% yield) . Solvents such as dioxane or THF and catalysts like elemental bromine or Cu(I) are critical for efficiency . Purification involves column chromatography, and regioselectivity is confirmed via ¹H/¹³C NMR .

Q. How is this compound characterized structurally?

Key techniques include:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and triazole/imidazole carbons (δ 120–150 ppm) to confirm regiochemistry .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ peaks) with <2 ppm error .
  • IR spectroscopy : Identifies C=N stretches (~1600 cm⁻¹) and N-H bonds (~3400 cm⁻¹) .
  • XRD : Resolves crystal packing and hydrogen-bonding networks in single-crystal forms .

Q. What solvents and catalysts are optimal for synthesizing triazole-linked benzimidazoles?

Polar aprotic solvents (DMF, dioxane) at 60–100°C enhance reaction rates. Catalysts like p-TSA (for cyclization) and Cu(I) (for CuAAC) improve yields (>80%) and regioselectivity. For bromination, elemental bromine in dioxane at 60°C is effective .

Advanced Research Questions

Q. How can regioselectivity in triazole ring formation be controlled during synthesis?

Regioselectivity (1,4- vs. 1,5-triazole) is governed by:

  • Catalyst choice : Cu(I) ensures 1,4-regioselectivity in CuAAC, while Ru catalysts favor 1,5-products .
  • Substituent effects : Electron-withdrawing groups on alkynes shift reactivity. For example, aryl alkynes yield >90% 1,4-products with Cu(I) .
  • Kinetic vs. thermodynamic control : Longer reaction times may favor thermodynamically stable 1,4-isomers .

Q. What strategies resolve contradictions in spectral data interpretation?

  • 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon connectivity to distinguish overlapping signals in crowded aromatic regions .
  • XRD validation : Single-crystal structures provide unambiguous proof of regiochemistry and substituent orientation .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and verify experimental data .

Q. How are structure-activity relationships (SARs) analyzed for biological applications?

  • Substituent variation : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) at the triazole 4-position enhances quorum-sensing inhibition (64–68% activity at 250 µM) .
  • Docking studies : Schrödinger Glide predicts binding modes to targets like LasR in P. aeruginosa, showing hydrogen bonding between triazole N3 and Arg61 .
  • Cytotoxicity assays : Active compounds (e.g., 6p ) are tested on HEK293 cells to ensure selectivity (IC₅₀ >100 µM) .

Q. What computational methods predict the compound’s reactivity and binding affinity?

  • Molecular docking : AutoDock Vina or Glide scores interactions with biological targets (e.g., LasR) using grid-based energy minimization .
  • MD simulations : GROMACS assesses binding stability over 100-ns trajectories, analyzing RMSD and hydrogen-bond persistence .
  • DFT calculations : Gaussian 09 computes frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

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